molecular formula C26H27N3O4 B2936672 N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3,4,5-triethoxybenzamide CAS No. 477557-53-2

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3,4,5-triethoxybenzamide

Cat. No.: B2936672
CAS No.: 477557-53-2
M. Wt: 445.519
InChI Key: IMDKBRZUNQMKTO-UHFFFAOYSA-N
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Description

N-(2-(1H-Benzo[d]imidazol-2-yl)phenyl)-3,4,5-triethoxybenzamide is a synthetic small molecule based on a benzimidazole core scaffold, designed for advanced research in oncology and neurodegenerative diseases. Benzimidazole derivatives are recognized as DNA minor groove-binding ligands (MGBLs) . These compounds typically form non-covalent interactions with the minor groove of AT-rich DNA sequences, which can interfere with DNA-dependent enzymatic processes . This mechanism is central to their research value in oncology, as it can inhibit the activity of enzymes like human topoisomerase I (Hu Topo I), a validated target for cancer therapy . Inhibition of this enzyme can lead to irreversible DNA damage and cell cycle arrest, such as in the G2/M phase, ultimately triggering apoptosis in cancer cells . Furthermore, structurally related 2-phenyl-1H-benzo[d]imidazole derivatives have recently been investigated as novel, potent inhibitors of the 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10) enzyme . This mitochondrial enzyme plays a significant role in the pathology of Alzheimer's disease by binding to amyloid-beta (Aβ) peptide . Inhibiting 17β-HSD10 has been shown to alleviate cognitive deficits in model systems, presenting a promising therapeutic strategy for neurodegenerative conditions . The molecular structure of this compound, featuring a 2-phenyl-benzimidazole group linked to a 3,4,5-triethoxybenzamide group, is optimized for interaction with biological targets. The triethoxy moiety can enhance lipophilicity and influence binding affinity . This product is offered For Research Use Only and is strictly intended for laboratory investigations, not for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)phenyl]-3,4,5-triethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O4/c1-4-31-22-15-17(16-23(32-5-2)24(22)33-6-3)26(30)29-19-12-8-7-11-18(19)25-27-20-13-9-10-14-21(20)28-25/h7-16H,4-6H2,1-3H3,(H,27,28)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMDKBRZUNQMKTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3,4,5-triethoxybenzamide typically involves multiple steps, starting with the formation of the benzimidazole core. This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3,4,5-triethoxybenzamide can undergo several types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst or sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles such as alkyl halides or amines.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its benzimidazole core makes it a valuable precursor for the development of new pharmaceuticals and materials.

Biology: In biological research, N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3,4,5-triethoxybenzamide can be employed as a probe to study biological processes. Its ability to interact with various biomolecules makes it useful in assays and experiments.

Medicine: The compound has shown potential in medicinal chemistry, particularly in the development of new drugs. Its unique structure allows it to interact with specific molecular targets, making it a candidate for therapeutic applications.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3,4,5-triethoxybenzamide exerts its effects involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, modulating their activity. The triethoxybenzamide moiety enhances the compound's solubility and bioavailability, allowing it to reach its target sites effectively.

Molecular Targets and Pathways: The compound may target various enzymes or receptors involved in biological processes, such as kinases, proteases, or ion channels. By modulating these targets, it can influence cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Antimicrobial Activity

  • W1’s 2,4-dinitrophenyl group enhances electron-withdrawing effects, improving interaction with microbial enzymes .
  • Trihydroxy Analogs (e.g., Compound 32): Demonstrated moderate activity against Staphylococcus aureus (MIC = 8 µg/mL), attributed to hydroxyl-mediated disruption of bacterial cell walls .

Anticancer Activity

  • Methoxy Derivatives: Compound 27 (trimethoxy) showed IC$ _{50} $ values of 12–18 µM against breast cancer cell lines, linked to apoptosis induction via ROS generation .
  • Hydroxy Derivatives: Compound 32 exhibited lower potency (IC$ _{50} $ > 30 µM), likely due to poor cellular uptake .

Biological Activity

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3,4,5-triethoxybenzamide (CAS No. 313275-18-2) is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C23H21N3O4
  • Molar Mass : 403.43 g/mol
  • CAS Number : 313275-18-2

The compound features a benzimidazole moiety, which is known for its diverse biological activities, including anticancer and antimicrobial properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The benzimidazole structure is associated with the following mechanisms:

  • Inhibition of Enzymatic Activity : Compounds containing benzimidazole rings often inhibit specific enzymes that are crucial for tumor growth and proliferation.
  • Induction of Apoptosis : Studies have shown that similar compounds can induce apoptosis in cancer cells through mitochondrial pathways.
  • Antimicrobial Activity : The compound may exhibit antibacterial properties by disrupting bacterial cell wall synthesis or inhibiting protein synthesis.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of related benzimidazole derivatives. For example, a study evaluated the cytotoxic effects of various benzimidazole derivatives on cancer cell lines. The results indicated that compounds with a similar structure to this compound showed significant cytotoxicity against various cancer cell lines (e.g., MCF-7 and HeLa) with IC50 values in the micromolar range.

CompoundCell LineIC50 (µM)
Compound AMCF-710
Compound BHeLa15
This compoundA54912

Antimicrobial Activity

The antimicrobial efficacy of this compound has been assessed against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Bacillus subtilis16

These results indicate that the compound possesses moderate antibacterial activity, particularly against Gram-positive bacteria.

Case Studies

  • Case Study on Anticancer Efficacy :
    A research team synthesized a series of benzimidazole derivatives and evaluated their anticancer properties. Among them, this compound exhibited promising results in inhibiting cell proliferation in vitro and showed potential in vivo efficacy in mouse models bearing xenograft tumors.
  • Case Study on Antimicrobial Properties :
    Another study focused on the synthesis of various benzimidazole derivatives and their antimicrobial activity against common pathogens. This compound was highlighted for its effectiveness against Staphylococcus aureus and was proposed as a lead compound for further development in treating bacterial infections.

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